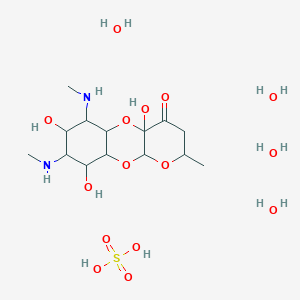

Spectinomycin sulfate tetrahydrate

Descripción general

Descripción

Synthesis Analysis

Spectinomycin sulfate tetrahydrate, like other complex molecules, undergoes a multifaceted synthesis process. While specific research directly focusing on Spectinomycin sulfate tetrahydrate's synthesis was not found, insights can be gathered from the synthesis of related glycopeptide antibiotics and marine cyclopeptides, which showcase advanced methodologies in antibiotic synthesis. For instance, the total syntheses of vancomycin-related glycopeptide antibiotics illustrate the organic chemistry advancements enabling the preparation of complex molecules and analogues designed to overcome bacterial resistance (Okano, Isley, & Boger, 2017). Similarly, the synthesis and bioactivity of ilamycins/rufomycins and cyclomarins, marine cycloheptapeptides, demonstrate the potential of natural and synthetic derivatives in antibiotic development (Kazmaier & Junk, 2021).

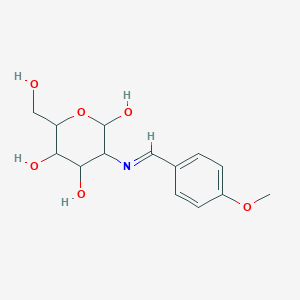

Molecular Structure Analysis

The molecular structure of Spectinomycin sulfate tetrahydrate is pivotal in understanding its function and interactions. While direct studies on this compound's molecular structure were not identified, the structural analysis of related antibiotics provides valuable insights. For instance, the chemical and biological explorations of the CC-1065 and duocarmycin family reveal how molecular structure impacts biological activity, offering a paradigm for studying Spectinomycin sulfate tetrahydrate's structure (Ghosh, Sheldrake, Searcey, & Pors, 2009).

Chemical Reactions and Properties

Understanding the chemical reactions and properties of Spectinomycin sulfate tetrahydrate is essential for its application in scientific research. Although specific reactions involving Spectinomycin sulfate tetrahydrate were not detailed, the study of bacteriocins from Bifidobacterium spp. and their application in foods and pharmaceuticals highlights the relevance of chemical properties in antimicrobial activity (Martinez et al., 2013). This research can guide investigations into the chemical behavior of Spectinomycin sulfate tetrahydrate.

Physical Properties Analysis

The physical properties of Spectinomycin sulfate tetrahydrate, such as solubility, melting point, and stability, are crucial for its handling and application in research. While direct data on these properties were not obtained, the general principles of antibiotic synthesis and characterization provide a framework for analyzing these aspects (Nishida, Stephanopoulos, & Westerberg, 1981).

Chemical Properties Analysis

The chemical properties, including reactivity, bonding, and interactions with other compounds, define Spectinomycin sulfate tetrahydrate's utility in scientific studies. Research on the synthesis and activities of silver nanoparticles, for example, demonstrates the importance of understanding chemical properties for the development of antimicrobial agents (Sharma, Yngard, & Lin, 2009), which can inform studies on Spectinomycin sulfate tetrahydrate.

Aplicaciones Científicas De Investigación

Spectinomycin sulfate tetrahydrate is an aminocyclitol antibiotic . It’s produced by a species of soil microorganism designated as Streptomyces spectabilis . Here is some information about its application:

- Summary of the Application : Spectinomycin sulfate tetrahydrate is used to treat susceptible strains of Neisseria gonorrhoeae . It’s active against gram-negative bacteria and is used for the treatment of gonorrhea .

- Methods of Application or Experimental Procedures : The drug is rapidly and almost completely absorbed after intramuscular injection . The half-life is 1 to 3 hours in patients with normal renal function and 10 to 30 hours in patients with impaired renal function with a creatinine clearance < 20 mL per minute .

- Results or Outcomes : The drug has been shown to be effective in treating acute gonorrheal urethritis and proctitis in the male and acute gonorrheal cervicitis and proctitis in the female when due to susceptible strains of Neisseria gonorrhoeae .

- Cell Layer Marking : It is used to mark cell layers to monitor cell fate during leaf development .

- Selection Marker in Plant Transformation Systems : It is used as a selection marker in plant-related transformation systems for plant cells containing the marker gene Spcr .

- Study of Respiratory Tract Infections in Cattle : It is used to study respiratory tract infections of cattle caused by Pasteurella multocida and Mannheimia haemolytica .

- Generation of Plants Deficient for Plastid-Encoded RNA Polymerase : It is used to generate plants deficient for the plastid-encoded RNA polymerase on MS-agar media .

- Antibiotic for Veterinary Use : Spectinomycin is used in veterinary medicine to treat respiratory tract infections in cattle caused by Pasteurella multocida and Mannheimia haemolytica .

- Inhibitor of Protein Synthesis : Spectinomycin acts as an inhibitor of protein synthesis in bacterial cells. It binds to the 30S subunit of the bacterial ribosome and interrupts protein synthesis .

Safety And Hazards

Propiedades

IUPAC Name |

sulfuric acid;(1R,3S,5R,8R,10R,11S,12S,13R,14S)-8,12,14-trihydroxy-5-methyl-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O7.H2O4S.4H2O/c1-5-4-6(17)14(20)13(21-5)22-12-10(19)7(15-2)9(18)8(16-3)11(12)23-14;1-5(2,3)4;;;;/h5,7-13,15-16,18-20H,4H2,1-3H3;(H2,1,2,3,4);4*1H2/t5-,7-,8+,9+,10+,11-,12-,13+,14+;;;;;/m1...../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBZDRKHRQYPQDZ-SACNDDTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O.O.O.O.O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)[C@]2([C@@H](O1)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H]([C@H]3O2)NC)O)NC)O)O.O.O.O.O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H34N2O15S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00982498 | |

| Record name | Sulfuric acid--4a,7,9-trihydroxy-2-methyl-6,8-bis(methylamino)decahydro-4H-pyrano[2,3-b][1,4]benzodioxin-4-one--water (1/1/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00982498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spectinomycin sulfate tetrahydrate | |

CAS RN |

64058-48-6 | |

| Record name | Spectinomycin sulfate tetrahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064058486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid--4a,7,9-trihydroxy-2-methyl-6,8-bis(methylamino)decahydro-4H-pyrano[2,3-b][1,4]benzodioxin-4-one--water (1/1/4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00982498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SPECTINOMYCIN SULFATE TETRAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YS91P54918 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

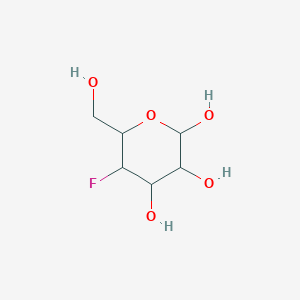

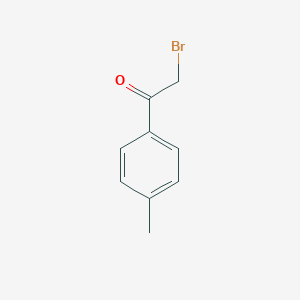

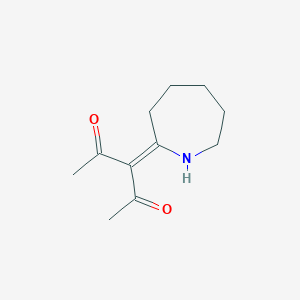

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

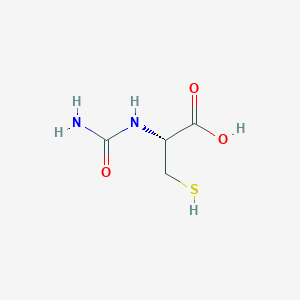

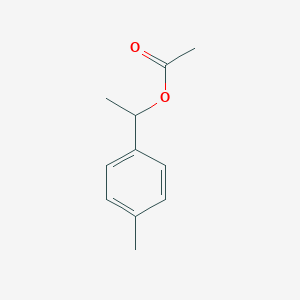

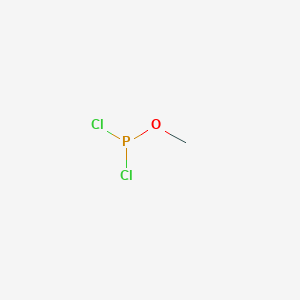

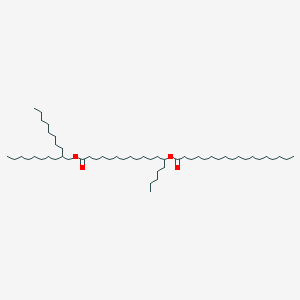

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3,4,6-Triacetyloxy-5-[(4-methoxyphenyl)methylideneamino]oxan-2-yl]methyl acetate](/img/structure/B17251.png)